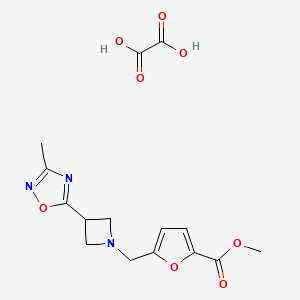![molecular formula C18H21N5O3 B2487374 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1396564-70-7](/img/structure/B2487374.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been a subject of extensive research, aiming to explore efficient methods and novel pathways. For instance, an improved process for the preparation of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an important intermediate in the preparation of anti-hypertensive agents like Doxazosin, demonstrates the potential for innovative synthesis strategies that could be applied to our compound of interest (Ramesh, Reddy, & Reddy, 2006).
Molecular Structure Analysis
Molecular structure analysis plays a crucial role in understanding the interactions and stability of a compound. For compounds with similar structures, studies have shown that molecular interactions, particularly those involving piperazine rings, can significantly influence the binding and functional properties of the compound (Shim et al., 2002).
Chemical Reactions and Properties
The reactivity of compounds containing benzodioxin and piperazine units with other chemical entities has been a subject of investigation. For example, the synthesis of various heterocyclic compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate demonstrates the versatile chemical reactivity of these structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for the practical application and handling of the compound. While specific studies on N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide are not available, related research on the crystal structure of similar compounds provides insights into the physical characterization (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and degradation pathways, are crucial for understanding the compound's behavior in biological systems or industrial applications. Studies on related compounds, focusing on their synthesis, characterization, and evaluation of biological activities, can shed light on the potential chemical properties of our compound of interest (Gudisela et al., 2017).
Applications De Recherche Scientifique
Dopamine Receptor Imaging
- Dopamine D4 Receptor Ligands : The compound has been investigated as a high-affinity ligand for dopamine receptor D4, useful in imaging studies like positron emission tomography (PET). In particular, a derivative with a fluorine-18 label exhibited high selectivity and limited nonspecific binding, indicating potential for in vivo imaging of D4 receptors in the brain (Kügler et al., 2011).
Synthesis of Novel Derivatives
- Anti-Inflammatory and Analgesic Agents : Novel derivatives of this compound have been synthesized for potential use as anti-inflammatory and analgesic agents. These derivatives showed significant inhibitory activity against COX-2 enzymes, with promising analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Antimicrobial Agents : Various derivatives have been evaluated for their in vitro antibacterial activity against multiple bacterial species. Some compounds demonstrated significant antimicrobial activity, suggesting potential use in addressing bacterial infections (Babu et al., 2015).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-13-10-17(20-12-19-13)22-4-6-23(7-5-22)18(24)21-14-2-3-15-16(11-14)26-9-8-25-15/h2-3,10-12H,4-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZRRWYZYTWAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)
![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)


![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)



![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)
![N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487312.png)

![4-[[(3,5-Dimethoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2487314.png)